

AS-605240: A Technical Guide to a Selective PI3Ky Inhibitor

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Compound of Interest

Compound Name: AS-605240

Cat. No.: B7824605

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Abstract

AS-605240 is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Ky). As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, establishing it as a critical tool for investigating the specific roles of PI3Ky in physiological and pathological processes, particularly in inflammation and immunology.^{[1][2]} This document provides a comprehensive technical overview of the discovery, history, chemical properties, and biological activity of **AS-605240**. It includes detailed experimental protocols for its characterization and visualization of its core signaling pathway and experimental applications, intended for researchers, scientists, and drug development professionals.

Discovery and History

AS-605240 emerged in the early 2000s as a key small molecule for probing the function of PI3Ky. Its significance was prominently highlighted in a 2005 publication in *Nature Medicine* by Camps et al., which detailed its ability to suppress joint inflammation and damage in mouse models of rheumatoid arthritis.^[3] This study, along with a companion paper on its effects in a mouse model of lupus, established **AS-605240** as a benchmark for selective PI3Ky inhibition.^[3] It demonstrated that targeting this specific PI3K isoform, which is highly expressed in leukocytes, could achieve potent anti-inflammatory effects.^[3] Since these foundational studies, **AS-605240** has been widely used in preclinical research to elucidate the role of PI3Ky in a variety of inflammatory and autoimmune conditions, cancer, and metabolic diseases.^{[2][3][4]}

There is no publicly available information suggesting that **AS-605240** has entered human clinical trials, and it remains primarily a tool for laboratory research.

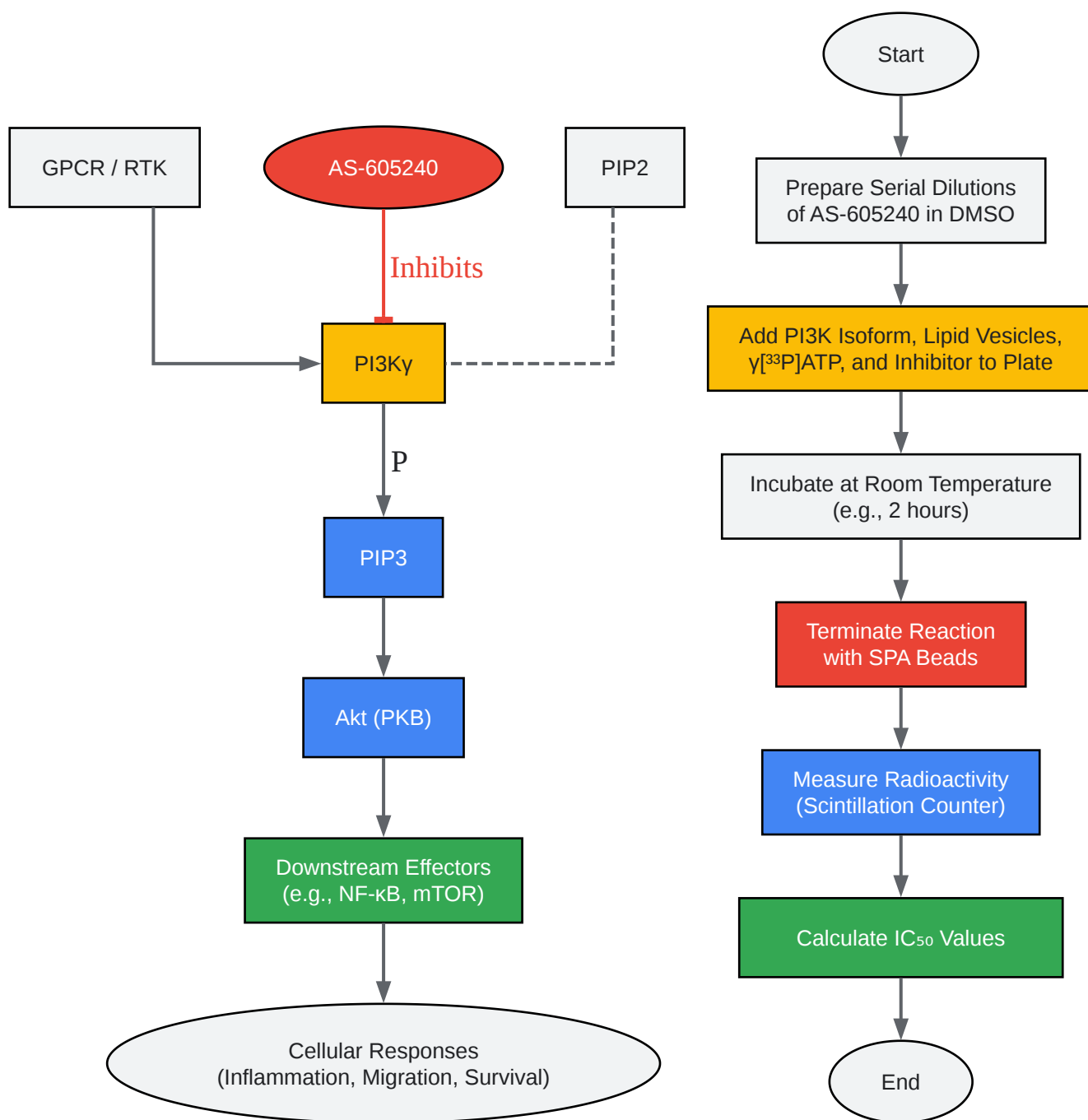
Chemical Structure and Physicochemical Properties

AS-605240, chemically named 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a member of the thiazolidinedione class of compounds.^[1] Its key properties are summarized in the table below.

Property	Value
Chemical Name	5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Molecular Formula	C ₁₂ H ₇ N ₃ O ₂ S
Molecular Weight	257.27 g/mol
CAS Number	648450-29-7
Appearance	Pink to orange solid
Solubility	Soluble in DMSO; Insoluble in water and ethanol
Storage	Store solid at -20°C. Store DMSO solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action

AS-605240 functions as a potent and ATP-competitive inhibitor of PI3Kγ.^{[1][5]} It binds to the ATP-binding pocket of the enzyme's catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP₃).^{[1][6]} This action blocks the downstream signaling cascade, including the activation of the serine/threonine kinase Akt (also known as PKB), which is a central node for regulating numerous cellular processes such as inflammation, cell survival, proliferation, and migration.^[1]



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